[4-(BENZYLSULFONYL)PIPERAZINO](2-FURYL)METHANONE
Description
4-(BENZYLSULFONYL)PIPERAZINOMETHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzylsulfonyl group and a furan ring attached to a methanone group. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Properties
IUPAC Name |
(4-benzylsulfonylpiperazin-1-yl)-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c19-16(15-7-4-12-22-15)17-8-10-18(11-9-17)23(20,21)13-14-5-2-1-3-6-14/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGZPJHKNMYTJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the benzylsulfonyl group, and finally the attachment of the furan ring via a methanone linkage. Common synthetic routes include:
Formation of Piperazine Ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Benzylsulfonyl Group: The piperazine ring is then reacted with benzylsulfonyl chloride in the presence of a base such as triethylamine to form the benzylsulfonyl derivative.
Attachment of Furan Ring: The final step involves the reaction of the benzylsulfonyl piperazine with a furan derivative, typically using a coupling reagent like DCC (dicyclohexylcarbodiimide) to form the methanone linkage.
Industrial Production Methods
Industrial production of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Ring
The piperazine nitrogen atoms serve as nucleophilic centers, enabling alkylation or arylation under basic conditions. A key reaction involves the introduction of sulfonylbenzyl groups via bromomethyl intermediates:
Reaction Protocol
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Electrophile : 1-{[4-(Bromomethyl)phenyl]sulfonyl}amines (e.g., 3a-h ) .
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Conditions : Reflux in acetonitrile with K₂CO₃ (4–5 hours).
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Mechanism : Deprotonation of piperazine by K₂CO₃ enhances nucleophilicity, facilitating SN2 displacement of bromide.
This method achieves high yields (89–91%) and structural diversity, confirmed by HRMS and ¹H-NMR .
Acylation to Form the Methanone Group
The methanone group is introduced via acylation of piperazine using furan-2-carbonyl chloride:
Reaction Protocol
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Reagents : Piperazine, furan-2-carbonyl chloride, triethylamine (base).
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Mechanism : Nucleophilic acyl substitution at the piperazine nitrogen.
Key Data
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Yield : ~85% (estimated from analogous syntheses).
Reduction of Sulfonyl Groups
While the benzylsulfonyl group is typically stable, strong reducing agents (e.g., LiAlH₄) may reduce sulfonamides to thioethers, though this remains speculative for the queried compound.
Complexation and Salt Formation
The piperazine nitrogen atoms form salts with acids (e.g., HCl), enhancing solubility.
Example
Scientific Research Applications
Synthesis of the Compound
The synthesis of 4-(benzylsulfonyl)piperazino(2-furyl)methanone involves several key steps:
- Formation of Sulfonamide Derivatives : The initial step involves treating different secondary amines with 4-bromomethylbenzenesulfonyl chloride to obtain various sulfonamide intermediates.
- Activation of 2-Furyl(1-piperazinyl)methanone : This compound is activated using potassium carbonate in acetonitrile, facilitating its reaction with the sulfonamide derivatives.
- Final Product Formation : The reaction yields a series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanones.
The structural confirmation of synthesized compounds is typically performed using techniques such as EI-MS, IR, and NMR spectroscopy .
Biological Activities
The biological activities of 4-(benzylsulfonyl)piperazino(2-furyl)methanone derivatives have been extensively studied, revealing promising therapeutic potentials:
- Enzyme Inhibition : Notably, certain derivatives exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, one derivative demonstrated an IC50 value of against AChE, compared to eserine's .
- Antimicrobial Activity : The synthesized compounds show broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacterial strains. This suggests their potential use as antibacterial agents .
- Cytotoxicity Studies : Preliminary cytotoxicity assessments indicate that some derivatives possess low toxicity profiles, making them suitable candidates for further therapeutic development .
Case Studies
Several studies have documented the applications and efficacy of these compounds:
- Study on Enzyme Inhibition :
- Antimicrobial Efficacy :
- In Silico Studies :
Table 1: Summary of Biological Activities
| Compound ID | AChE IC50 (μM) | BChE IC50 (μM) | MIC (Gram-positive) | MIC (Gram-negative) |
|---|---|---|---|---|
| 5h | 2.91 | 4.35 | 0.5 | 0.8 |
| 5g | 3.20 | 5.10 | 0.6 | 0.9 |
| 5f | 4.00 | 6.00 | 0.7 | 1.0 |
Table 2: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonamide formation | Secondary amines + 4-bromomethylbenzenesulfonyl chloride | Varies |
| Activation of piperazine | K2CO3 in acetonitrile, reflux | High |
| Final product formation | Reaction with sulfonamide intermediates | High |
Mechanism of Action
The mechanism of action of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Pyrimidine Derivatives: Compounds with a pyrimidine core, known for their diverse biological activities.
Sulfonamides: A class of compounds containing the sulfonamide group, widely used as antibiotics.
Uniqueness
4-(BENZYLSULFONYL)PIPERAZINOMETHANONE is unique due to its combination of a piperazine ring, benzylsulfonyl group, and furan ring. This unique structure allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound in both research and industrial applications.
Biological Activity
The compound 4-(benzenesulfonyl)piperazinomethanone is a derivative of piperazine that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including enzyme inhibition, antibacterial properties, and cytotoxicity.
Chemical Structure and Synthesis
The structural formula of 4-(benzenesulfonyl)piperazinomethanone can be represented as follows:
The synthesis typically involves the reaction of 2-furyl(1-piperazinyl)methanone with various benzenesulfonyl chlorides under controlled conditions to yield the target compound. The synthesis process includes purification steps such as recrystallization and chromatography to ensure high purity of the final product.
Enzyme Inhibition
A significant aspect of the biological activity of 4-(benzenesulfonyl)piperazinomethanone is its inhibitory effect on various enzymes. Studies have shown that derivatives of this compound exhibit strong inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, one derivative demonstrated an IC50 value of 2.91 μM for AChE and 4.35 μM for BChE, indicating potent enzyme inhibition compared to standard references .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Research indicates that numerous synthesized derivatives show activity against both Gram-positive and Gram-negative bacterial strains. The antibacterial efficacy was assessed using standard methods, with results showing that some derivatives possess significant inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 5a | S. aureus | 15 |
| 5b | E. coli | 18 |
| 5c | P. aeruginosa | 20 |
Cytotoxicity
Cytotoxicity studies are essential in evaluating the therapeutic potential of compounds. The synthesized derivatives were subjected to cytotoxicity assays on various cell lines, revealing that while some compounds exhibited moderate cytotoxic effects, others showed promising profiles with low toxicity levels, suggesting their potential as therapeutic agents .
Case Studies
- Study on Enzyme Inhibition : A recent study synthesized a series of derivatives based on 4-(benzenesulfonyl)piperazinomethanone and evaluated their enzyme inhibitory activities. The results indicated that these compounds could serve as potential leads for developing anti-Alzheimer's drugs due to their ability to inhibit cholinesterases effectively .
- Antibacterial Evaluation : Another research effort focused on the antibacterial properties of these derivatives, highlighting their effectiveness against a range of bacterial strains, which is critical for addressing antibiotic resistance issues in clinical settings .
- Cytotoxicity Assessment : A comprehensive cytotoxicity study demonstrated that certain derivatives maintained low cytotoxic profiles while effectively inhibiting cancer cell proliferation, presenting them as candidates for further pharmacological development .
Q & A
Q. Advanced: How can reaction conditions (e.g., solvent, catalyst, temperature) be optimized to enhance yield and purity in multi-step syntheses?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common route involves reacting a piperazine derivative with a benzylsulfonyl chloride intermediate under basic conditions (e.g., DCM with N,N-diisopropylethylamine), followed by coupling with a furyl-containing carbonyl moiety . For optimization, parameters such as stoichiometry (e.g., 0.5–1.2 equivalents of benzylsulfonyl chloride), solvent polarity (DCM vs. THF), and temperature (0–25°C) should be systematically varied. Purity is improved via flash chromatography or crystallization (e.g., using Et₂O), as demonstrated in analogous piperazinyl methanone syntheses .
Basic: What spectroscopic and chromatographic techniques validate the structural integrity of this compound?
Q. Advanced: How do X-ray crystallography and DFT calculations resolve ambiguities in structural assignments (e.g., conformation of the benzylsulfonyl group)?
Methodological Answer:
- Basic Techniques: High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., molecular ion peak at m/z 391.15) . NMR (¹H/¹³C) identifies key groups: furyl protons (δ 6.3–7.5 ppm), piperazine carbons (δ 45–55 ppm), and benzylsulfonyl signals (δ 4.3 ppm for CH₂) .
- Advanced Methods: Single-crystal X-ray diffraction provides bond lengths and angles (e.g., sulfonyl S–O distances ~1.43 Å), while DFT calculations (B3LYP/6-31G*) predict optimized geometries and vibrational frequencies, reconciling discrepancies between experimental and theoretical data .
Basic: How are computational models (e.g., molecular docking) applied to predict the biological targets of this compound?
Q. Advanced: What strategies validate in silico predictions (e.g., docking scores) with in vitro assays for kinase or protease inhibition?
Methodological Answer: In silico studies begin with molecular docking (AutoDock Vina) against targets like tyrosine kinases or sulfotransferases, leveraging the benzylsulfonyl group’s affinity for hydrophobic pockets . Advanced validation involves:
Comparative Analysis: Correlate docking scores (e.g., −9.2 kcal/mol for kinase X) with IC₅₀ values from enzyme inhibition assays.
Mutagenesis Studies: Test binding affinity changes in target proteins with key residue mutations (e.g., Tyr → Ala).
MD Simulations: Assess binding stability via 100-ns simulations (AMBER) to compute RMSD/RMSF values .
Basic: What are typical impurities or byproducts observed during synthesis, and how are they characterized?
Q. Advanced: How can contradictions in reported spectral data (e.g., NMR shifts) be resolved across studies?
Methodological Answer:
- Common Impurities: Unreacted benzylsulfonyl chloride (detected via TLC, Rf ~0.6) or hydrolysis products (e.g., sulfonic acid derivatives). LC-MS/MS identifies these at trace levels .
- Resolving Data Conflicts: Discrepancies in NMR shifts (e.g., furyl proton δ 6.8 vs. 7.1 ppm) arise from solvent effects (CDCl₃ vs. DMSO-d₆) or pH. Standardize conditions and cross-reference with computational chemical shift predictions (e.g., ACD/Labs or ChemDraw) .
Basic: How does the benzylsulfonyl group influence the compound’s solubility and reactivity?
Q. Advanced: What substituent modifications (e.g., fluorination of the benzyl group) enhance metabolic stability without compromising activity?
Methodological Answer:
- Basic Effects: The benzylsulfonyl group reduces solubility in aqueous media (logP ~3.5) but enhances electrophilicity for nucleophilic attack (e.g., by thiols in enzyme active sites) .
- Advanced Modifications: Introducing electron-withdrawing groups (e.g., 4-F or 4-CF₃) via Suzuki coupling improves metabolic stability (t₁/₂ > 2 hrs in liver microsomes) while maintaining kinase inhibition (IC₅₀ < 50 nM). Monitor stability via HPLC under simulated physiological conditions (pH 7.4, 37°C) .
Basic: What analytical methods assess the compound’s stability under varying pH and temperature conditions?
Q. Advanced: How do solid-state interactions (e.g., hydrogen bonding networks) impact shelf-life and polymorph formation?
Methodological Answer:
- Basic Stability: Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect degradation products (e.g., sulfoxide formation at Rf 0.3).
- Solid-State Analysis: X-ray crystallography reveals hydrogen bonds between the sulfonyl O and piperazine NH (d = 2.1 Å), stabilizing the crystal lattice. Differential scanning calorimetry (DSC) identifies polymorph transitions (e.g., Form I → II at 145°C) .
Basic: How is the compound’s purity quantified, and what thresholds are acceptable for pharmacological studies?
Q. Advanced: What hyphenated techniques (e.g., LC-HRMS/MS) detect trace impurities (<0.1%) in GMP-grade batches?
Methodological Answer:
- Purity Standards: Pharmacological studies require ≥95% purity (HPLC-UV, 254 nm). Thresholds for genotoxic impurities (e.g., alkylating agents) are <0.03% (ICH M7).
- Advanced Detection: LC-HRMS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and 0.1% formic acid gradient identifies impurities at 0.01% levels. Use in-source CID to fragment ions (m/z 391 → 273) for structural elucidation .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Q. Advanced: How are occupational exposure limits (OELs) derived for novel sulfonamide derivatives?
Methodological Answer:
- Basic Protocols: Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store at −20°C under argon to prevent oxidation .
- OEL Determination: Conduct 28-day inhalation toxicity studies (OECD 412) in rodents to derive NOAEL, then apply safety factors (e.g., 100×) to set OELs (e.g., 50 µg/m³ 8-hr TWA) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
